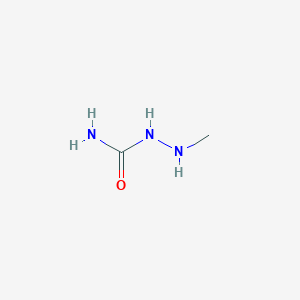
Hydrazinecarboxamide, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-methyl- is a chemical compound with the molecular formula C2H7N3O. It is a derivative of hydrazinecarboxamide, where a methyl group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazinecarboxamide, 2-methyl- can be synthesized through several methods. One common method involves the reaction of semicarbazide hydrochloride with methyl isocyanate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of hydrazinecarboxamide, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and filtration to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Hydrazinecarboxamide, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Hydrazinecarboxamide, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of hydrazinecarboxamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Hydrazinecarboxamide, 2-methyl- can be compared with other similar compounds, such as:
Semicarbazide: A closely related compound with similar chemical properties.
Hydrazinecarbothioamide: Another derivative with distinct biological activities.
Carbamylhydrazine: A compound with similar structural features but different applications
Uniqueness: Hydrazinecarboxamide, 2-methyl- is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
CAS番号 |
22718-41-8 |
|---|---|
分子式 |
C2H7N3O |
分子量 |
89.10 g/mol |
IUPAC名 |
methylaminourea |
InChI |
InChI=1S/C2H7N3O/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) |
InChIキー |
RKNBYEDXBCUNQB-UHFFFAOYSA-N |
正規SMILES |
CNNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
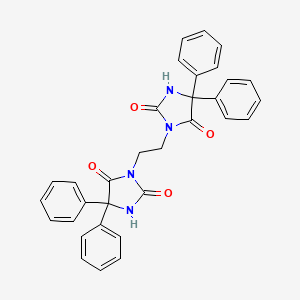

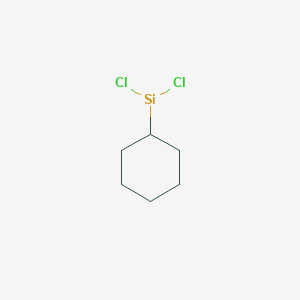
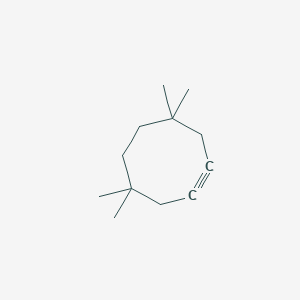
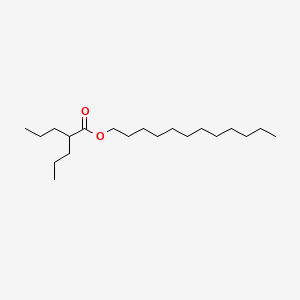
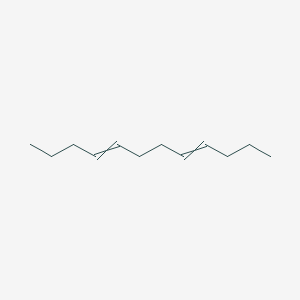
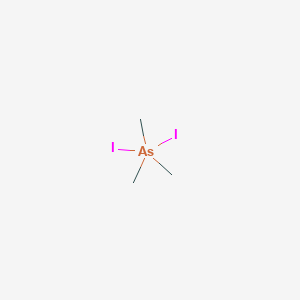
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
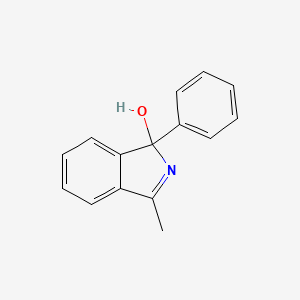
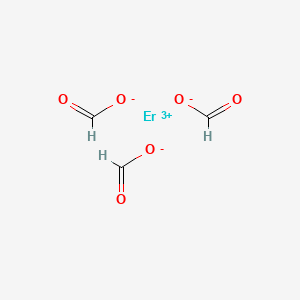
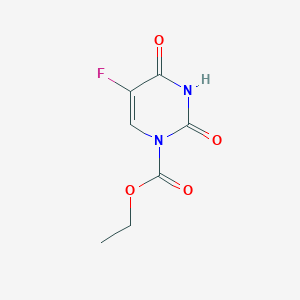
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
